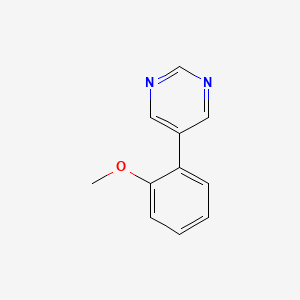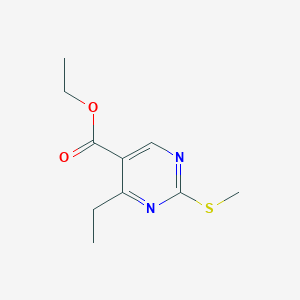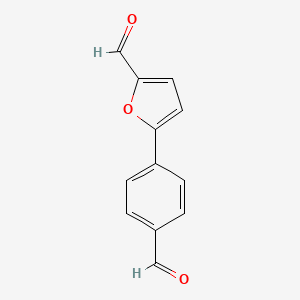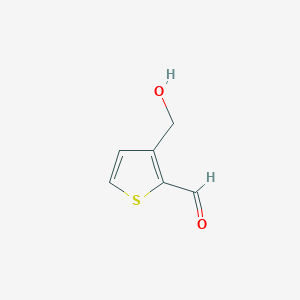
Methyl 2-fluoro-3-methoxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-3-methoxy-5-methylbenzoate: is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid where a fluorine atom, a methoxy group, and a methyl group are attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluoro-3-methoxy-5-methylbenzoic acid as the starting material.
Reaction Conditions: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process where the reaction mixture is heated under reflux to ensure complete esterification.
Continuous Process: For large-scale production, a continuous flow reactor may be employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in a different derivative.
Substitution: Substitution reactions can occur at the methoxy or methyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 2-fluoro-3-methoxy-5-methylbenzoic acid.
Reduction: 2-fluoro-3-methoxy-5-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action depends on the specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Methyl 5-fluoro-2-methoxy-3-methylbenzoate: Similar structure but different position of substituents.
Methyl 2-fluoro-3-methoxybenzoate: Lacks the methyl group at the 5-position.
Uniqueness: Methyl 2-fluoro-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,1-3H3 |
Clé InChI |
YWCQHLVEVYIDKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)

![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)


![Benzyl N-[(1R)-1-(1-bicyclo[1.1.1]pentanylmethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B15361120.png)





![[3-(Difluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B15361156.png)

![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
